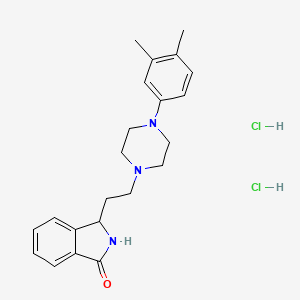

1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine hydrochloride

Vue d'ensemble

Description

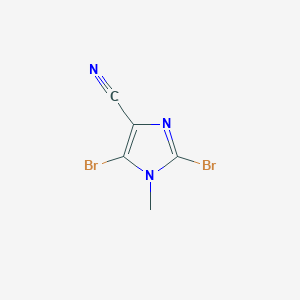

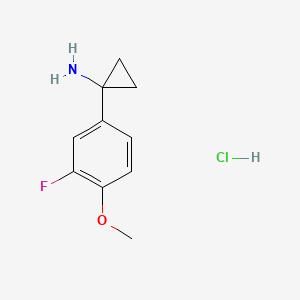

The compound "1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various compounds with structural similarities, such as the presence of a cyclopropane ring and substitution patterns that include fluoro and methoxy groups on a phenyl ring. These compounds are of interest due to their biological activities, which include antimycobacterial, antibacterial, and receptor antagonist properties .

Synthesis Analysis

The synthesis of compounds related to "this compound" involves multi-step reactions starting from different precursors. For instance, the synthesis of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids starts from 1,2,3,4-tetrafluoro benzene . Another example is the synthesis of 3,3-bis(3-fluorophenyl)-1-propanamine hydrochloride, which begins with 3,3'-difluorobenzophenone . These syntheses involve condensation, reduction, and other reactions to introduce the desired functional groups and build the molecular framework .

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" is characterized by the presence of a cyclopropane ring, which is a three-membered ring known for its ring strain and reactivity. The substitution of the phenyl ring with fluoro and methoxy groups can influence the electronic properties of the molecule and, consequently, its biological activity .

Chemical Reactions Analysis

The chemical reactions involving compounds with cyclopropane rings and substituted phenyl groups can be quite diverse. For example, cyclopropenone oximes can react with isocyanates to form 1:2 addition products, 4,6-diazaspiro[2.3]hexenones . The presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly affect the reactivity of these compounds in various chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would likely be influenced by the presence of the fluoro and methoxy groups. These substituents can affect the compound's solubility, boiling point, melting point, and stability. The hydrochloride salt form would be expected to enhance the compound's water solubility, making it more suitable for biological studies .

Applications De Recherche Scientifique

Synthesis of Fluorinated Compounds :

- The compound has been used in the preparation of various fluorinated compounds, which are essential in many chemical syntheses. For instance, it has been utilized in the creation of 2-fluoro-3-alkoxy-1,3-butadienes, which show efficient 4 + 2 cycloaddition reactions (Patrick, Rogers, & Gorrell, 2002).

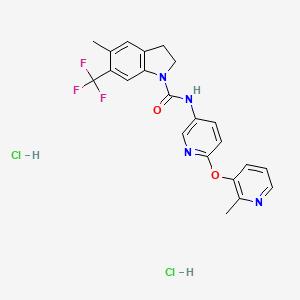

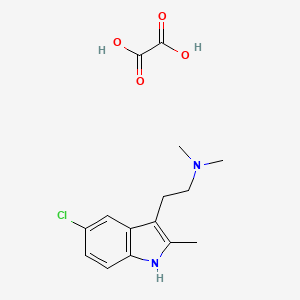

- Additionally, it's involved in the synthesis of compounds like 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines which exhibit high antibacterial activity (Arutyunyan, Akopyan, Akopyan, Stepanyan, Panosyan, & Gevorgyan, 2017).

Pharmacological Applications :

- Research shows potential pharmacological uses, such as in the development of neurokinin-1 receptor antagonists. These compounds have shown efficacy in pre-clinical tests related to clinical efficacy in conditions like emesis and depression (Harrison, Owens, Williams, Swain, Williams, Carlson, Rycroft, Tattersall, Cascieri, Chicchi, Sadowski, Rupniak, & Hargreaves, 2001).

Development of Antimicrobial Agents :

- It has been involved in the synthesis of fluoroquinolone-based 4-thiazolidinones, showing significant antifungal and antibacterial activities. This highlights its role in developing new antimicrobial agents (Patel & Patel, 2010).

Potential in Cancer Treatment :

- Studies have shown that derivatives of 1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine hydrochloride, such as 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides, possess anti-leukemia activity. These compounds inhibit the growth of certain cancer cells, indicating their potential in cancer treatment (Yang, Xue, Wang, Zhu, Jin, & Chen, 2009).

Exploration in Neurochemistry :

- The compound has been used in synthesizing sigma receptor ligands, a significant area in neurochemistry research. These ligands have shown different selectivities for sigma receptor subtypes, important for understanding various neurological conditions (Schinor, Hruschka, Daniliuc, Schepmann, Wünsch, & Haufe, 2020).

Mécanisme D'action

Target of Action

It’s structurally related to cyclopropylamine , which is known to inactivate cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of drugs and the synthesis of cholesterol, steroids, and other lipids.

Mode of Action

Cyclopropylamine, a structurally related compound, inactivates cytochrome p450 enzymes by a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring leading to covalent modification of the enzyme .

Biochemical Pathways

Given its structural similarity to cyclopropylamine, it may potentially affect pathways involving cytochrome p450 enzymes .

Result of Action

Based on its structural similarity to cyclopropylamine, it may potentially lead to the inactivation of cytochrome p450 enzymes, thereby affecting the metabolism of drugs and the synthesis of cholesterol, steroids, and other lipids .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . It’s recommended to handle the compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Analyse Biochimique

Biochemical Properties

1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. The nature of these interactions includes enzyme inhibition, which can affect the levels of neurotransmitters in the brain. Additionally, this compound may bind to specific receptors, influencing signal transduction pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of G-protein coupled receptors, leading to changes in intracellular calcium levels and activation of downstream signaling cascades. This compound also affects gene expression by modulating transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, its interaction with monoamine oxidase enzymes results in the inhibition of neurotransmitter degradation, thereby increasing their availability. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as refrigeration. Prolonged exposure to light or heat may lead to its degradation, affecting its efficacy in experiments. Long-term studies have also indicated potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as modulation of neurotransmitter levels and improvement in behavioral outcomes. At high doses, it can cause toxic or adverse effects, including neurotoxicity and behavioral abnormalities. Threshold effects have been observed, where a specific dosage range produces optimal results without significant side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites in the body. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that are excreted from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it may be transported across cell membranes by organic cation transporters, affecting its intracellular concentration and distribution .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors .

Propriétés

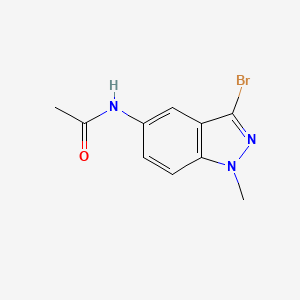

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c1-13-9-3-2-7(6-8(9)11)10(12)4-5-10;/h2-3,6H,4-5,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWJHCRKPFDRBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CC2)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857456 | |

| Record name | 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1860028-22-3, 1260852-84-3 | |

| Record name | Cyclopropanamine, 1-(3-fluoro-4-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1860028-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B3028240.png)

![3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B3028242.png)

![2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028244.png)

![7-Hexyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B3028245.png)

![(2R)-2-[[9-Propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol;trihydrochloride](/img/structure/B3028250.png)

![tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride](/img/structure/B3028258.png)